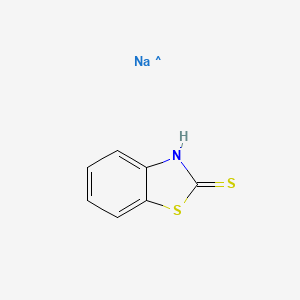

Sodium mercaptobenzothiazole

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H5NNaS2 |

|---|---|

Molecular Weight |

190.2 g/mol |

InChI |

InChI=1S/C7H5NS2.Na/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9); |

InChI Key |

KRXFTOUYGXMRRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)S2.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

Sodium mercaptobenzothiazole synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Mercaptobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of sodium 2-mercaptobenzothiazole (B37678) (Na-MBT), a compound widely utilized as a corrosion inhibitor, a vulcanization accelerator in the rubber industry, and as a chemical intermediate.[1][2][3][4]

The synthesis of this compound is typically achieved in a two-step process. First, 2-mercaptobenzothiazole (MBT) is synthesized, which is then neutralized with a sodium base to yield the sodium salt.[1][5] The most common industrial method for producing MBT is the Kelly process, which involves the high-pressure reaction of aniline, carbon disulfide, and sulfur.[5][6]

Synthesis Pathway

The overall synthesis can be visualized as follows:

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. MBT Na, MBT Sodium Cas:2492 26 4 - IRO Water Treatment [irowater.com]

- 4. kairuiwater.com [kairuiwater.com]

- 5. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 6. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Mechanism of Action of Sodium Mercaptobenzothiazole as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-mercaptobenzothiazole (B37678) (Na-MBT), a heterocyclic organic compound, is a widely utilized and highly effective corrosion inhibitor for a variety of metals and alloys, including copper, mild steel, and aluminum. Its efficacy stems from its ability to form a durable, protective film on the metal surface, thereby isolating it from the corrosive environment. This technical guide provides an in-depth exploration of the mechanism of action of Na-MBT, detailing the chemical interactions, adsorption processes, and the nature of the protective film. The guide synthesizes quantitative data on its inhibition efficiency, outlines detailed experimental protocols for its evaluation, and presents visual representations of the underlying mechanisms and workflows to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries. The use of corrosion inhibitors is a primary strategy to mitigate this costly problem. Sodium mercaptobenzothiazole has emerged as a prominent corrosion inhibitor due to its excellent performance, particularly for copper and its alloys.[1][2][3][4][5] This document serves as a detailed technical resource, elucidating the multifaceted mechanism through which Na-MBT exerts its protective effects.

The Core Mechanism: Adsorption and Film Formation

The primary mechanism of corrosion inhibition by this compound involves its adsorption onto the metal surface, leading to the formation of a protective barrier.[1][5] This process is driven by the unique molecular structure of the MBT anion.

The MBT molecule contains nitrogen and two sulfur atoms, which are heteroatoms with lone pairs of electrons.[6] These heteroatoms act as active centers for adsorption, readily donating electrons to the vacant d-orbitals of the metal atoms. This interaction can be classified as chemisorption, involving the formation of coordinate covalent bonds between the inhibitor and the metal surface.[7]

Upon adsorption, the MBT molecules arrange themselves on the metal surface, forming a dense and stable film.[8] This film acts as a physical barrier, preventing the ingress of corrosive species such as oxygen, water, and chloride ions to the metal surface.[9] The aromatic rings in the MBT structure contribute to the stability and hydrophobicity of the protective layer.[9]

The following diagram illustrates the general mechanism of action:

Quantitative Data on Inhibition Efficiency

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), typically expressed as a percentage. The IE of this compound has been evaluated under various conditions for different metals.

| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference(s) |

| Mild Steel | 1 M HCl | 1.25% | Room Temperature | ~57% | [10][11] |

| 316 Stainless Steel | 3 M HCl | 0% - 1% | Room Temperature | >90% | [10][11] |

| 1060 Aluminium | 2 M H₂SO₄ | 0% - 0.5% | Room Temperature | ~70% - 79.7% | [10][11] |

| API 5L X60 Steel | 3.5% NaCl (CO₂ saturated) | 300 ppm | 25 | 97% | [12] |

| Mild Steel | 1 M HCl | 200 ppm | 30 | 89% | [13] |

Table 1: Inhibition Efficiency of this compound on Various Metals.

| Metal | Corrosive Medium | Inhibitor Concentration | Electrochemical Parameter | Value with Inhibitor | Value without Inhibitor | Reference(s) |

| Mild Steel | 1 M HCl | 5 mM | Corrosion Current Density (i_corr) | 11.5 µA/cm² | 158.5 µA/cm² | [13] |

| 316 Stainless Steel | Acidic Media | Increasing | Charge Transfer Resistance (R_ct) | Increases | - | [14] |

| Copper | 3.5 wt% NaCl | Present | Polarization Resistance (R_p) | Significantly Increased | - | [3] |

Table 2: Electrochemical Parameters Indicating Inhibition by this compound.

Detailed Experimental Protocols

The evaluation of corrosion inhibitors like Na-MBT relies on a suite of well-established experimental techniques. The following sections provide detailed methodologies for key experiments.

Weight Loss Method (Gravimetric)

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.[15] The ASTM G1 and D2688 standards provide comprehensive guidelines for this method.[2][5][16]

Protocol:

-

Specimen Preparation:

-

Prepare rectangular metal coupons of known dimensions.

-

Mechanically polish the coupons with successively finer grades of abrasive paper.

-

Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.

-

Accurately weigh the cleaned and dried coupons to the nearest 0.1 mg.

-

-

Exposure:

-

Immerse the prepared coupons in the corrosive solution with and without the desired concentration of Na-MBT.

-

Maintain the test solution at a constant temperature and for a specified duration.

-

-

Cleaning and Re-weighing:

-

After the exposure period, remove the coupons from the solution.

-

Clean the coupons to remove corrosion products according to standard procedures (e.g., using an appropriate acid solution with an inhibitor, followed by scrubbing with a bristle brush).

-

Rinse the cleaned coupons with deionized water and a solvent, then dry thoroughly.

-

Accurately re-weigh the coupons.

-

-

Calculation of Inhibition Efficiency:

-

Calculate the weight loss for each coupon.

-

The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

-

The following diagram outlines the workflow for the weight loss method:

Electrochemical Techniques

Electrochemical methods provide rapid and sensitive means to study corrosion and inhibition processes.

Tafel polarization is used to determine the corrosion current density (i_corr) and to understand the effect of the inhibitor on the anodic and cathodic reactions.[17][18][19][20]

Protocol:

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell containing the working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

-

Fill the cell with the corrosive solution (with and without Na-MBT).

-

-

Open Circuit Potential (OCP) Measurement:

-

Allow the system to stabilize by measuring the OCP until a steady state is reached (typically 30-60 minutes).

-

-

Potentiodynamic Polarization:

-

Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).

-

-

Data Analysis:

-

Plot the potential versus the logarithm of the current density.

-

Extrapolate the linear portions (Tafel regions) of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

-

The inhibition efficiency (IE%) is calculated as: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100

-

EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the inhibitor film.[1][21][22][23][24]

Protocol:

-

Cell Setup and Stabilization:

-

Use the same three-electrode cell setup as for Tafel polarization.

-

Allow the system to stabilize at the OCP.

-

-

Impedance Measurement:

-

Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

-

Measure the resulting AC current to determine the impedance.

-

-

Data Analysis:

-

The data is typically presented as Nyquist and Bode plots.

-

An equivalent electrical circuit is used to model the impedance data and extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

-

An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.

-

The inhibition efficiency (IE%) can be calculated from the R_ct values: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100

-

The logical relationship for evaluating inhibitors using electrochemical methods is depicted below:

Surface Analysis Techniques

Surface analysis techniques are crucial for visualizing the morphology of the metal surface and confirming the presence and nature of the inhibitor film.

XPS is used to determine the elemental composition and chemical states of the elements on the metal surface, providing direct evidence of the inhibitor's adsorption and interaction with the metal.[25][26][27][28]

Protocol:

-

Sample Preparation:

-

Expose the metal specimen to the corrosive solution with Na-MBT for a specific duration.

-

Gently rinse the specimen with a suitable solvent to remove any unadsorbed inhibitor and dry it.

-

-

XPS Analysis:

-

Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

-

Irradiate the sample with a monochromatic X-ray beam.

-

Analyze the kinetic energy of the emitted photoelectrons to identify the elements and their chemical states.

-

-

Data Interpretation:

-

High-resolution spectra of key elements (e.g., N 1s, S 2p, and the metal's core levels) are analyzed to determine the bonding between the inhibitor and the metal surface. For instance, shifts in the binding energies of N and S can confirm their involvement in the coordination with metal ions.

-

ToF-SIMS is a highly sensitive surface analytical technique that can identify the molecular fragments of the inhibitor on the metal surface, offering detailed information about the composition and distribution of the adsorbed layer.[4][25][29][30][31]

Protocol:

-

Sample Preparation:

-

Similar to XPS, prepare the metal specimen by exposure to the inhibited solution.

-

-

ToF-SIMS Analysis:

-

Place the sample in the ToF-SIMS instrument.

-

Bombard the surface with a pulsed primary ion beam.

-

Analyze the mass-to-charge ratio of the ejected secondary ions.

-

-

Data Interpretation:

-

The mass spectra provide information about the molecular fragments of Na-MBT present on the surface.

-

ToF-SIMS imaging can reveal the spatial distribution of the inhibitor, indicating whether it forms a uniform layer or adsorbs at specific sites.

-

Molecular Mechanism: Quantum Chemical Insights

Quantum chemical calculations, such as Density Functional Theory (DFT), provide theoretical insights into the inhibitor-metal interaction at the molecular level.[6] These studies help to understand the adsorption behavior of Na-MBT by calculating parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).

A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, while a lower E_LUMO value suggests a higher ability to accept electrons from the metal. The small energy gap between HOMO and LUMO for MBT facilitates its adsorption on the metal surface.[6] Theoretical studies have confirmed that the nitrogen and sulfur atoms are the primary sites for interaction with the metal surface.[32]

Conclusion

This compound is a highly effective corrosion inhibitor that functions through a mechanism of adsorption and protective film formation. The presence of heteroatoms in its molecular structure facilitates strong chemical bonding to the metal surface, creating a robust barrier against corrosive attack. A combination of gravimetric, electrochemical, and surface analytical techniques provides a comprehensive understanding of its inhibitory action and allows for the quantitative evaluation of its performance. The detailed experimental protocols and mechanistic visualizations presented in this guide offer a valuable resource for researchers and professionals engaged in the development and application of corrosion mitigation strategies.

References

- 1. ijcsi.pro [ijcsi.pro]

- 2. store.astm.org [store.astm.org]

- 3. researchgate.net [researchgate.net]

- 4. onepetro.org [onepetro.org]

- 5. store.astm.org [store.astm.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. nargesgoudarzi.com [nargesgoudarzi.com]

- 15. tcreng.com [tcreng.com]

- 16. file.yizimg.com [file.yizimg.com]

- 17. gamry.com [gamry.com]

- 18. origalys.com [origalys.com]

- 19. Measurement of polarization resistance | Metrohm [metrohm.com]

- 20. researchgate.net [researchgate.net]

- 21. content.ampp.org [content.ampp.org]

- 22. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]

- 23. pubs.aip.org [pubs.aip.org]

- 24. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]

- 25. icmt.ohio.edu [icmt.ohio.edu]

- 26. Surface analysis of the 2-mercaptobenzothiazole corrosion inhibitor on 6082 aluminum alloy using ToF-SIMS and XPS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 27. Electrochemical and XPS study of 2-merсaptobenzothiazole nanolayers on zinc and copper surface - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Sodium Mercaptobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the crystal structure and molecular geometry of sodium mercaptobenzothiazole (NaMBT). Due to the limited availability of public crystallographic data for NaMBT, this guide leverages detailed structural information from its parent compound, 2-mercaptobenzothiazole (B37678) (MBT), to infer the geometric properties of the mercaptobenzothiazole anion. The guide includes a thorough review of the crystallographic data for MBT, detailed hypothetical experimental protocols for the crystallization and X-ray diffraction analysis of NaMBT, and visualizations of the molecular structure and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound is the sodium salt of 2-mercaptobenzothiazole and is a compound of significant industrial interest. It is widely utilized as a corrosion inhibitor, particularly for copper and its alloys, in various aqueous systems such as coolants and antifreeze. Furthermore, it serves as an important intermediate in the manufacturing of rubber vulcanization accelerators. Its efficacy in these applications is intrinsically linked to its molecular structure and its ability to interact with metal surfaces and other chemical species.

Understanding the precise three-dimensional arrangement of atoms within the crystal lattice and the detailed molecular geometry is crucial for elucidating its mechanism of action, predicting its reactivity, and designing new applications, including in the pharmaceutical and drug development sectors where thiazole (B1198619) derivatives are of growing interest.

While a definitive single-crystal X-ray structure for this compound is not widely available in the public domain, extensive crystallographic studies have been conducted on its parent compound, 2-mercaptobenzothiazole (MBT). The deprotonation of MBT to form the mercaptobenzothiazole anion results in minimal changes to the core benzothiazole (B30560) ring system. Therefore, the crystallographic data of MBT serves as an excellent model for understanding the molecular geometry of the active anionic component of NaMBT.

Molecular and Crystal Structure of 2-Mercaptobenzothiazole (MBT)

The crystal structure of 2-mercaptobenzothiazole has been determined by single-crystal X-ray diffraction. The molecule exists predominantly in the thione tautomeric form rather than the thiol form. The benzothiazole ring system is essentially planar.

Crystallographic Data

The following table summarizes the key crystallographic data for 2-mercaptobenzothiazole.[1]

| Parameter | Value |

| Chemical Formula | C₇H₅NS₂ |

| Molecular Weight | 167.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.025 |

| b (Å) | 5.999 |

| c (Å) | 15.951 |

| β (°) | 108.88 |

| Volume (ų) | 726.4 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.53 |

Molecular Geometry of the Mercaptobenzothiazole Anion

The molecular geometry of the mercaptobenzothiazole anion in the sodium salt is expected to be very similar to that of the neutral MBT molecule. The key difference will be the absence of the hydrogen atom on the nitrogen, leading to a negative charge that is delocalized across the N-C-S portion of the molecule. The benzothiazole core is anticipated to remain planar.

The diagram below illustrates the likely molecular structure of the mercaptobenzothiazole anion.

Caption: Molecular structure of the mercaptobenzothiazole anion.

Experimental Protocols

The following sections outline the methodologies for the synthesis, crystallization, and structural analysis of this compound. These are generalized protocols based on standard laboratory practices for similar compounds.

Synthesis and Crystallization of this compound

A common method for the synthesis of this compound involves the reaction of 2-mercaptobenzothiazole with a sodium base in a suitable solvent.

Materials:

-

2-Mercaptobenzothiazole (MBT)

-

Sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt)

-

Ethanol (B145695) or a mixture of ethanol and water

-

Diethyl ether

Procedure:

-

Dissolve 2-mercaptobenzothiazole in a minimal amount of ethanol.

-

In a separate flask, prepare a stoichiometric equivalent solution of sodium hydroxide in ethanol/water or sodium ethoxide in ethanol.

-

Slowly add the basic solution to the MBT solution with constant stirring.

-

The reaction mixture may be gently warmed to ensure complete reaction.

-

Slow evaporation of the solvent at room temperature can yield crystals.

-

Alternatively, slow cooling of a saturated solution can be employed.

-

Vapor diffusion is another effective method, where a less polar solvent (e.g., diethyl ether) is allowed to slowly diffuse into the ethanolic solution of NaMBT, reducing its solubility and promoting crystallization.

-

The resulting crystals should be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Caption: Experimental workflow for the synthesis and crystallization of NaMBT.

Single-Crystal X-ray Diffraction Analysis

Data Collection:

-

A suitable single crystal of NaMBT is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion and potential crystal degradation.

-

X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS).

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

The collected images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

Structure Solution and Refinement:

-

The space group is determined from the systematic absences in the diffraction data.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using full-matrix least-squares methods against the experimental diffraction data.

-

Anisotropic displacement parameters are typically refined for non-hydrogen atoms.

-

Hydrogen atoms may be located from a difference Fourier map or placed in calculated positions.

-

The final model is validated by checking various crystallographic metrics, such as the R-factor, goodness-of-fit, and the residual electron density map.

Caption: Logical workflow for single-crystal X-ray diffraction analysis.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and molecular geometry of this compound, primarily through the analysis of its parent compound, 2-mercaptobenzothiazole. The provided crystallographic data for MBT offers valuable insights into the structural characteristics of the mercaptobenzothiazole anion. The generalized experimental protocols for synthesis, crystallization, and X-ray diffraction analysis serve as a practical guide for researchers seeking to obtain single crystals of NaMBT for structural determination. A definitive crystal structure of this compound would be a valuable addition to the scientific literature, further enhancing our understanding of this industrially and potentially pharmaceutically important molecule.

References

Spectroscopic Profile of Sodium 2-Mercaptobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of sodium 2-mercaptobenzothiazole (B37678) (NaMBT), a compound of significant interest in various industrial and pharmaceutical applications. By detailing the methodologies and findings from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document serves as a crucial resource for the structural elucidation and characterization of this molecule.

Introduction to Sodium 2-Mercaptobenzothiazole

Sodium 2-mercaptobenzothiazole is the sodium salt of 2-mercaptobenzothiazole (MBT). The deprotonation of the thiol group in MBT results in the formation of the thiolate anion, which is the active form in many of its applications, including as a corrosion inhibitor, a vulcanization accelerator in the rubber industry, and a potential therapeutic agent. A thorough understanding of its molecular structure and electronic properties through spectroscopic analysis is paramount for its effective utilization and for the development of new applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific spectral data for sodium 2-mercaptobenzothiazole can be found in various spectral databases, this guide provides an overview of the expected chemical shifts and structural assignments based on related compounds and general principles.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Sodium 2-Mercaptobenzothiazole

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.0 - 8.0 | 110 - 140 |

| C=N | - | ~150 - 160 |

| C-S (Thiolate) | - | ~170 - 180 |

Note: These are predicted ranges. Actual chemical shifts can vary depending on the solvent and concentration.

Interpretation of NMR Spectra

In the ¹H NMR spectrum, the aromatic protons of the benzothiazole (B30560) ring are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The multiplicity of these signals will depend on the coupling between adjacent protons.

The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the benzothiazole ring. The carbon atom of the C=N group is typically observed in the range of 150-160 ppm, while the carbon atom of the C-S (thiolate) group is expected to be the most downfield signal, appearing around 170-180 ppm. The remaining aromatic carbons will resonate in the 110-140 ppm region.

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of sodium 2-mercaptobenzothiazole is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of sodium 2-mercaptobenzothiazole in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in an NMR tube. The concentration may need to be adjusted to obtain an optimal signal-to-noise ratio.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. Standard acquisition parameters for each nucleus should be employed. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 2: Characteristic IR Absorption Bands for Sodium 2-Mercaptobenzothiazole

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| C=N stretch | ~1600 - 1650 |

| Aromatic C=C stretch | ~1400 - 1600 |

| C-S stretch | ~600 - 800 |

Note: These are approximate ranges and can be influenced by the sample preparation method and the physical state of the sample.

Interpretation of IR Spectra

The IR spectrum of sodium 2-mercaptobenzothiazole is characterized by several key absorption bands. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. A strong band corresponding to the C=N stretching vibration of the thiazole (B1198619) ring is expected around 1600-1650 cm⁻¹. The aromatic C=C stretching vibrations will appear as a series of bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is expected at lower wavenumbers, typically in the 600-800 cm⁻¹ range. The absence of a prominent S-H stretching band (which would appear around 2550-2600 cm⁻¹ for the protonated form, MBT) confirms the formation of the sodium salt.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid samples.

-

Sample Preparation: Place a small amount of the solid sodium 2-mercaptobenzothiazole powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal, and then collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental workflow for ATR-FTIR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

Data Presentation

Table 3: UV-Vis Absorption Maxima for Sodium 2-Mercaptobenzothiazole in Aqueous Solution

| Electronic Transition | λ_max (nm) |

| π → π | ~230 - 240 |

| n → π / π → π* | ~310 - 325 |

Note: The exact absorption maxima and molar absorptivity can be influenced by the solvent and pH of the solution.

Interpretation of UV-Vis Spectra

The UV-Vis spectrum of sodium 2-mercaptobenzothiazole in an aqueous solution typically exhibits two main absorption bands.[1] A band in the shorter wavelength region (around 230-240 nm) can be attributed to a π → π* transition within the aromatic system.[1] A second, more intense band at a longer wavelength (around 310-325 nm) is characteristic of n → π* and/or π → π* transitions involving the heteroatoms and the conjugated system.[1] As NaMBT is the deprotonated form of MBT, its UV-Vis spectrum is pH-dependent. In alkaline solutions, where the thiolate form predominates, the longer wavelength absorption band is prominent.[1]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of sodium 2-mercaptobenzothiazole in a suitable solvent, typically deionized water for water-soluble salts. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the same solvent used to prepare the sample.

-

Sample Analysis: Fill a cuvette with the sample solution and place it in the sample beam of the spectrophotometer. Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Experimental workflow for UV-Vis analysis.

Conclusion

This technical guide has summarized the key spectroscopic features of sodium 2-mercaptobenzothiazole obtained from NMR, IR, and UV-Vis analyses. The provided data and experimental protocols offer a foundational framework for researchers and scientists engaged in the characterization and application of this important chemical compound. The combination of these spectroscopic techniques provides a powerful approach for confirming the identity, purity, and structural integrity of sodium 2-mercaptobenzothiazole.

References

Thermal Stability and Decomposition of Sodium 2-Mercaptobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of sodium 2-mercaptobenzothiazole (B37678) (NaMBT). Understanding the thermal behavior of this compound is critical for ensuring safe handling, storage, and application in various industrial and pharmaceutical processes. This document outlines key thermal analysis techniques, summarizes available data, and presents detailed experimental methodologies.

Introduction to Sodium 2-Mercaptobenzothiazole (NaMBT)

Sodium 2-mercaptobenzothiazole is the sodium salt of 2-mercaptobenzothiazole (MBT). It is utilized in diverse applications, including as a corrosion inhibitor, a vulcanization accelerator in the rubber industry, and a biocide.[1] Its thermal stability is a crucial parameter for determining its suitability and safety in these applications, particularly under conditions of elevated temperature.

Thermal Stability Assessment

The thermal stability of NaMBT is evaluated using various analytical techniques that monitor its physical and chemical properties as a function of temperature. The primary methods employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

General Reactivity and Hazards

Sodium 2-mercaptobenzothiazole is sensitive to prolonged exposure to air and reacts vigorously with oxidizing materials.[2][3] It also liberates heat when in contact with strong mineral acids or acid fumes.[1] When heated to decomposition, it emits very toxic fumes containing oxides of sulfur (SOx), nitrogen (NOx), and sodium oxide (Na₂O).[1][2][3]

Quantitative Thermal Analysis Data

While specific, publicly available quantitative thermal analysis data for pure, solid sodium 2-mercaptobenzothiazole is limited, the following tables summarize typical data that would be generated from such analyses, based on the behavior of related compounds and general chemical principles.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for NaMBT

| Parameter | Value (Air Atmosphere) | Value (Inert Atmosphere - N₂) |

| Onset of Decomposition (T_onset) | ~ 250 - 300 °C | ~ 280 - 330 °C |

| Peak Decomposition Temperature (T_peak) | ~ 350 - 400 °C | ~ 380 - 430 °C |

| Mass Loss at 500 °C | ~ 60 - 70% | ~ 55 - 65% |

| Final Residue at 800 °C | ~ 20 - 30% (likely sodium sulfates/oxides) | ~ 25 - 35% (likely sodium sulfide/carbonate) |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for NaMBT

| Thermal Event | Temperature Range (°C) | Enthalpy Change (ΔH) |

| Endotherm (Desolvation, if hydrated) | 100 - 150 °C | Varies with hydration state |

| Exotherm (Decomposition) | 250 - 450 °C | Significant, indicates energetic decomposition |

Table 3: Representative Accelerating Rate Calorimetry (ARC) Data for NaMBT

| Parameter | Value |

| Onset Temperature of Self-Heating | ~ 180 - 220 °C |

| Self-Heating Rate at Onset | > 0.02 °C/min |

| Adiabatic Temperature Rise | High, indicates potential for thermal runaway |

| Maximum Pressure Rise | Significant, dependent on sample mass and container volume |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to assess the thermal stability of NaMBT.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of mass loss of NaMBT upon heating.

Methodology:

-

A small, precisely weighed sample of NaMBT (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).

-

The sample is loaded into the TGA instrument.

-

The furnace is purged with the desired atmosphere (e.g., dry nitrogen for inert conditions or air for oxidative conditions) at a constant flow rate (e.g., 20-50 mL/min).

-

The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset and peak decomposition temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in NaMBT as a function of temperature.

Methodology:

-

A small sample of NaMBT (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum).

-

The pan is hermetically sealed. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen).

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic and exothermic events and to quantify the associated enthalpy changes.

Accelerating Rate Calorimetry (ARC)

Objective: To assess the potential for thermal runaway reactions under adiabatic conditions.

Methodology:

-

A sample of NaMBT is placed in a robust, sealed container (the "bomb").

-

The bomb is placed within the ARC's adiabatic chamber.

-

The system employs a "heat-wait-search" mode:

-

Heat: The sample is heated to a set starting temperature.

-

Wait: The system holds the temperature for a period to achieve thermal equilibrium.

-

Search: The instrument monitors the sample's temperature for any self-heating. If the rate of temperature increase exceeds a predefined threshold (e.g., 0.02 °C/min), an exotherm is detected.

-

-

Once an exotherm is detected, the ARC switches to adiabatic mode. The heaters in the chamber match the temperature of the sample, ensuring that all heat generated by the decomposition reaction remains within the sample.

-

The temperature and pressure of the sample are monitored as a function of time until the reaction is complete.

-

The data is used to determine the onset temperature of the runaway reaction, the adiabatic temperature rise, and the pressure generation profile.[4][5][6]

Visualizations

Experimental Workflows

Caption: Workflow for TGA and DSC Analysis.

Caption: Workflow for Accelerating Rate Calorimetry (ARC).

Proposed Decomposition Pathway

The thermal decomposition of the parent compound, 2-mercaptobenzothiazole (MBT), has been observed to yield benzothiazole.[7] By extension, the decomposition of NaMBT under inert conditions likely proceeds through the cleavage of the C-S bond, followed by further fragmentation. In the presence of air, oxidative decomposition will lead to the formation of sulfur and nitrogen oxides.

Caption: Proposed Thermal Decomposition Pathway for NaMBT.

Conclusion

The thermal stability of sodium 2-mercaptobenzothiazole is a critical safety parameter. While specific quantitative data in the public domain is scarce, the established methodologies of TGA, DSC, and ARC provide a robust framework for its assessment. The compound is known to be reactive, particularly with oxidizing agents and acids, and will decompose at elevated temperatures to release toxic gases.[1][2] For any application involving NaMBT, it is imperative that its thermal behavior is thoroughly characterized to mitigate risks of thermal runaway and ensure safe operating conditions. Further studies are warranted to populate the quantitative data tables with specific values for pure, solid NaMBT under various conditions.

References

- 1. Sodium mercaptobenzothiazole | 2492-26-4 [chemicalbook.com]

- 2. SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Sodium 2-mercaptobenzothiazole | NaC7H4NS2 | CID 3714831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. belmontscientific.com [belmontscientific.com]

- 7. researchgate.net [researchgate.net]

Solubility Profile of Sodium 2-Mercaptobenzothiazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium 2-mercaptobenzothiazole (B37678) in various organic solvents. The information is curated for professionals in research and development who require precise data for formulation, synthesis, and purification processes. This document presents available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Introduction to Sodium 2-Mercaptobenzothiazole

Sodium 2-mercaptobenzothiazole is the sodium salt of 2-mercaptobenzothiazole and is utilized in diverse industrial applications, including as a corrosion inhibitor.[1] Its solubility in different solvent systems is a critical parameter for its effective application and for the development of new formulations. The structure of sodium 2-mercaptobenzothiazole is presented below:

Chemical Structure:

Solubility Data

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in various media. This section provides a detailed summary of the known solubility of sodium 2-mercaptobenzothiazole and its protonated form, 2-mercaptobenzothiazole, in a range of organic solvents.

Sodium 2-Mercaptobenzothiazole

Quantitative solubility data for sodium 2-mercaptobenzothiazole in organic solvents is not extensively available in the public domain. However, qualitative descriptions and some quantitative data in aqueous solution have been reported. The available information is summarized in the table below.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | ≥ 10 g/100 mL[2][4] |

| Methanol | Not Specified | Soluble |

| Ethanol | Not Specified | Soluble |

| Acetone | Not Specified | Soluble |

2-Mercaptobenzothiazole (Protonated Form)

The protonated form, 2-mercaptobenzothiazole, exhibits different solubility characteristics due to its reduced polarity compared to the sodium salt. Extensive research has been conducted on its solubility in various organic solvents, and the data is presented below. This information is valuable for understanding the behavior of the parent compound and for processes that may involve pH adjustments.

| Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL[5] |

| Ethanol | Not Specified | 50 mg/mL[5] |

| Acetone | 25 | 10.0 g/100 mL[6] |

| 2-Butanone (B6335102) | 25 | Highly Soluble |

| 1,4-Dioxane (B91453) | 25 | Highly Soluble |

| Ethyl Acetate | 25 | Soluble |

| n-Butanol | 25 | Soluble |

| n-Propanol | 25 | Soluble |

| Isopropanol | 25 | Soluble |

| Methanol | 25 | Soluble |

| Chloroform | 25 | Soluble[6][7][8] |

| Acetonitrile | 25 | Soluble |

| Toluene | 25 | Soluble |

| Ether | 25 | 1.0 g/100 mL[6] |

| Benzene | 25 | 1.0 g/100 mL[6][7][8] |

| Carbon Tetrachloride | 25 | < 0.2 g/100 mL[6] |

| Naphtha | 25 | < 0.5 g/100 mL[6] |

| Gasoline | Not Specified | Insoluble[8][9] |

*Qualitative descriptions from a study that ranked solubility, with 2-butanone and 1,4-dioxane showing the highest solubility for 2-mercaptobenzothiazole among the tested solvents.[10]

Experimental Protocol for Solubility Determination

The following section outlines a generalized experimental protocol for determining the equilibrium solubility of a compound like sodium 2-mercaptobenzothiazole in an organic solvent. This method is based on the widely accepted isothermal shake-flask method.

Materials and Equipment

-

Sodium 2-mercaptobenzothiazole (solid)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other appropriate analytical instrumentation.

Procedure

-

Sample Preparation: Accurately weigh an excess amount of solid sodium 2-mercaptobenzothiazole and transfer it to a sealed container (e.g., a screw-cap vial).

-

Solvent Addition: Add a known volume of the organic solvent to the container.

-

Equilibration: Place the container in a thermostatically controlled shaker set to a constant temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The agitation ensures thorough mixing and facilitates the dissolution process.

-

Phase Separation: After the equilibration period, allow the suspension to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

-

Sample Extraction: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is crucial to prevent undissolved solids from affecting the concentration measurement.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of sodium 2-mercaptobenzothiazole.

-

Calculation: Calculate the solubility of sodium 2-mercaptobenzothiazole in the organic solvent, typically expressed in g/100 mL or mol/L, based on the measured concentration and the dilution factor.

Visualizations

To aid in the understanding of the experimental process, the following diagrams provide a visual representation of the solubility determination workflow.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Caption: Logical Relationship in Solubility Measurement.

References

- 1. CAS 2492-26-4: 2-Mercaptobenzothiazole sodium salt [cymitquimica.com]

- 2. Sodium mercaptobenzothiazole | 2492-26-4 [chemicalbook.com]

- 3. Sodium 2-mercaptobenzothiazole | NaC7H4NS2 | CID 3714831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium 2-Mercaptobenzothiazole | CAS#:2492-26-4 | Chemsrc [chemsrc.com]

- 5. selleckchem.com [selleckchem.com]

- 6. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Mercaptobenzothiazole, MBT Chemical - IRO Water Treatment [irowater.com]

- 9. 2-Mercaptobenzothiazole | 149-30-4 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Tautomeric Forms of 2-Mercaptobenzothiazole in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Mercaptobenzothiazole (B37678) (MBT), a heterocyclic compound with significant industrial and pharmaceutical applications, exists in a dynamic equilibrium between two tautomeric forms in solution: the thiol and the thione forms. This technical guide provides a comprehensive overview of this tautomerism, focusing on the characterization and quantification of these forms in various solvent environments. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, coupled with computational studies, have been instrumental in elucidating the predominance of the thione tautomer. This document consolidates quantitative data, details experimental protocols, and presents visual workflows to serve as a valuable resource for researchers in the field.

Introduction to Tautomerism in 2-Mercaptobenzothiazole

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. In the case of 2-mercaptobenzothiazole, the equilibrium exists between the aromatic thiol form and the non-aromatic thione form (Figure 1). The position of this equilibrium is influenced by various factors, including the solvent, temperature, and pH. Understanding the predominant tautomeric form is crucial as it governs the molecule's chemical reactivity, biological activity, and physical properties.

Extensive experimental and theoretical evidence has demonstrated that the thione form is the more stable and, therefore, the predominant tautomer of 2-mercaptobenzothiazole in the solid state, gas phase, and in solution.[1][2] This stability is attributed to the greater strength of the C=S double bond in the thione form compared to the C=N double bond in the thiol form.

Quantitative Analysis of Tautomeric Forms

The equilibrium between the thiol and thione tautomers can be quantitatively assessed using spectroscopic and computational methods. The equilibrium constant, K_T, is defined as the ratio of the concentration of the thione form to the thiol form ([Thione]/[Thiol]).

NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, providing distinct signals for each tautomer.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 2-Mercaptobenzothiazole in Different Solvents

| Proton | CDCl₃ | DMSO-d₆ |

| N-H (Thione) | ~13.7 (broad singlet) | Not reported |

| Aromatic-H | 7.0 - 7.5 (multiplet) | 7.1 - 7.6 (multiplet) |

Note: The broad signal for the N-H proton is characteristic of the thione form and its exchange with the solvent.[1]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 2-Mercaptobenzothiazole in Different Solvents

| Carbon | CDCl₃ | DMSO-d₆ |

| C=S (Thione) | ~191 | ~191 |

| C-S (Thiol) | (Expected ~151) | (Expected ~151) |

| Aromatic-C | 110 - 140 | 110 - 140 |

Note: The prominent signal at approximately 191 ppm is a definitive indicator of the C=S group in the thione tautomer.[1] The absence of a signal around 151 ppm suggests a very low concentration of the thiol form.

UV-Vis Spectroscopic Data

UV-Vis spectroscopy can also be used to study the tautomeric equilibrium. The thione and thiol forms exhibit different absorption maxima due to their distinct electronic structures. The thione tautomer typically shows a characteristic absorption band in the 300-400 nm range, corresponding to the n→π* transition of the C=S chromophore.[3]

Table 3: UV-Vis Absorption Maxima (λ_max, nm) of 2-Mercaptobenzothiazole in Aqueous Solution at Different pH Values

| pH | Peak A (nm) | Peak B (nm) | Predominant Species |

| 2 | ~235 | ~320 | Thione |

| 5 | ~235 | ~320 | Thione |

| 7 | ~235 | ~315 | Thione/Anion |

| 9 | ~230 | ~310 | Anion |

| 11 | ~230 | ~310 | Anion |

Data adapted from computational and experimental studies on the chemical speciation of MBT.[4][5] Peak B is characteristic of the thione form. The shift to lower wavelengths at higher pH indicates the deprotonation to the thiolate anion.

Computational Chemistry Data

Density Functional Theory (DFT) calculations have been widely employed to determine the relative stabilities of the tautomers. These studies consistently show that the thione form is energetically more favorable.

Table 4: Calculated Relative Energies of 2-Mercaptobenzothiazole Tautomers

| Method/Basis Set | Phase | ΔE (Thione - Thiol) (kcal/mol) | Reference |

| B3LYP/6-31G(d) | Gas | > 5 | [1] |

| B3LYP/6-311G(d) | Aqueous | Thione more stable | [2] |

| M06-2X/6-31++G(d,p) | Aqueous | Thione more stable | [5] |

Note: A negative ΔE value would indicate that the thiol form is more stable. The consistently positive or unreported (but stated as more stable) values confirm the dominance of the thione tautomer.

Experimental Protocols

NMR Spectroscopy for Tautomer Analysis

Objective: To identify the predominant tautomeric form of 2-mercaptobenzothiazole in a given solvent and to quantify the tautomeric ratio if both forms are present in detectable amounts.

Materials:

-

2-Mercaptobenzothiazole (high purity)

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2-mercaptobenzothiazole.

-

Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

-

-

Instrument Setup:

-

Tune and shim the NMR spectrometer for the specific solvent and probe.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of aromatic and exchangeable protons (e.g., 0-15 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of carbon signals, including the C=S region (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Identify the characteristic signals for the thione tautomer (e.g., broad N-H proton signal in ¹H NMR, C=S signal around 191 ppm in ¹³C NMR).

-

If signals for the thiol tautomer are observed, integrate the respective signals for both tautomers to determine the molar ratio. The equilibrium constant (K_T) can be calculated from this ratio.[6][7]

-

UV-Vis Spectroscopy for Tautomer and Speciation Analysis

Objective: To monitor the tautomeric equilibrium and pH-dependent speciation of 2-mercaptobenzothiazole in solution.

Materials:

-

2-Mercaptobenzothiazole (high purity)

-

Spectroscopic grade solvents (e.g., ethanol (B145695), acetonitrile, water)

-

Buffers for pH control

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of 2-mercaptobenzothiazole in a suitable solvent (e.g., ethanol or acetonitrile).

-

-

Sample Preparation:

-

Prepare a series of solutions with the desired final concentration of MBT by diluting the stock solution into the chosen solvent or buffer.

-

For pH studies, use a series of buffers to maintain a constant pH for each measurement.

-

Prepare a blank solution containing only the solvent or buffer.[8][9][10]

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

-

Set the desired wavelength range (e.g., 200-500 nm).

-

-

Measurement:

-

Record a baseline spectrum using the blank solution in the cuvette.

-

Record the absorption spectrum of each sample solution.

-

-

Data Analysis:

-

Identify the absorption maxima (λ_max) in the spectra.

-

Correlate the changes in the spectra with the solvent polarity or pH to infer the predominant species. The presence of a strong absorption band between 300-350 nm is indicative of the thione form.[4]

-

Computational Chemistry Protocol

Objective: To calculate the relative energies and spectroscopic properties of the thiol and thione tautomers of 2-mercaptobenzothiazole.

Software: Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

-

Structure Building:

-

Build the 3D structures of both the thiol and thione tautomers of 2-mercaptobenzothiazole using a molecular editor.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimizations for both tautomers using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a basis set like 6-31+G(d) or larger.[11][12]

-

Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the solution phase.

-

Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).

-

-

Energy Calculation:

-

Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy if desired.

-

-

Data Analysis:

-

Determine the relative energies (ΔE) and Gibbs free energies (ΔG) between the two tautomers. The more stable tautomer will have the lower energy.

-

The equilibrium constant (K_T) can be estimated from the calculated ΔG using the equation: ΔG = -RT ln(K_T).

-

Simulate NMR chemical shifts and UV-Vis spectra for comparison with experimental data.

-

Visualizations

Tautomeric Equilibrium of 2-Mercaptobenzothiazole

Caption: Tautomeric equilibrium between the thiol and thione forms of 2-mercaptobenzothiazole.

General Experimental Workflow for Tautomer Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]

- 3. researchgate.net [researchgate.net]

- 4. hereon.de [hereon.de]

- 5. researchgate.net [researchgate.net]

- 6. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [benthamscience.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

Quantum Chemical Insights into Sodium 2-Mercaptobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-mercaptobenzothiazole (B37678) (Na-MBT), the sodium salt of 2-mercaptobenzothiazole, is a versatile chemical compound with applications ranging from a corrosion inhibitor to a component in various industrial processes.[1][2] Understanding its molecular structure, electronic properties, and reactivity is crucial for optimizing its performance in existing applications and exploring new possibilities, including those in the pharmaceutical and life sciences sectors. Quantum chemical calculations offer a powerful in silico approach to elucidate these properties at the atomic level, providing insights that complement and guide experimental research.

This technical guide provides an in-depth overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to the study of sodium mercaptobenzothiazole. It details the methodologies employed, presents key computed molecular properties, and illustrates the typical workflow for such computational studies.

Computational Methodology

The quantum chemical calculations summarized herein are typically performed using Gaussian suite of programs. The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A common and robust choice for the basis set is the 6-311+G(d,p) basis set, which provides a good balance between accuracy and computational cost for molecules of this size.[3] Solvent effects, which are crucial for understanding the behavior of this salt in aqueous solutions, can be modeled using the Polarizable Continuum Model (PCM).

Experimental Protocols:

The computational protocol for analyzing this compound typically involves the following steps:

-

Molecular Structure Input: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is achieved by performing a geometry optimization calculation using a selected level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to compute the vibrational spectra (IR and Raman).

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

-

Data Analysis: The output files from the calculations are analyzed to extract the desired data, which is then compiled into tables and used to generate visualizations.

Key Computed Molecular Properties

Quantum chemical calculations provide a wealth of information about the molecular properties of this compound. The following tables summarize some of the key parameters that can be obtained.

Table 1: Frontier Molecular Orbital (FMO) Energies

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Note: Specific energy values would be obtained from the output of the quantum chemical calculations. A smaller energy gap generally implies higher reactivity.

Table 2: Global Reactivity Descriptors

These descriptors are calculated from the HOMO and LUMO energies and provide further insights into the reactivity of the molecule.

| Descriptor | Formula | Value |

| Ionization Potential (I) | I ≈ -EHOMO | Value |

| Electron Affinity (A) | A ≈ -ELUMO | Value |

| Electronegativity (χ) | χ = (I + A) / 2 | Value |

| Chemical Hardness (η) | η = (I - A) / 2 | Value |

| Chemical Softness (S) | S = 1 / (2η) | Value |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Value |

Note: The values for these descriptors are derived from the calculated HOMO and LUMO energies.

Table 3: Calculated Vibrational Frequencies

Vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. The calculated frequencies can be compared with experimental data to validate the computational model.

| Vibrational Mode | Calculated Frequency (cm-1) | IR Intensity |

| C-H stretch | Value | Value |

| C=N stretch | Value | Value |

| C-S stretch | Value | Value |

| Benzene ring vibrations | Value | Value |

Note: This table would be populated with a more extensive list of vibrational modes and their corresponding frequencies and intensities from the calculation output.

Visualizations

Workflow for Quantum Chemical Calculations

The following diagram illustrates the typical workflow for performing quantum chemical calculations on a molecule like this compound.

Caption: Workflow of Quantum Chemical Calculations.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.

Caption: Conceptual MEP Map Representation.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust framework for investigating the molecular structure, electronic properties, and reactivity of this compound. The insights gained from these computational studies can significantly aid in understanding its mechanism of action in various applications and can guide the design of novel derivatives with tailored properties for potential use in drug development and other advanced fields. The methodologies and data presented in this guide serve as a foundational resource for researchers and scientists working with this important chemical compound.

References

An In-depth Technical Guide on the Electrochemical Behavior of Sodium Mercaptobenzothiazole at Different pH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of sodium 2-mercaptobenzothiazole (B37678) (Na-MBT) under varying pH conditions. The information presented herein is crucial for understanding its reaction mechanisms, stability, and potential applications in various scientific and industrial fields, including its use as a corrosion inhibitor and its relevance in pharmacological studies.

Introduction

Sodium 2-mercaptobenzothiazole, the sodium salt of 2-mercaptobenzothiazole (MBT), is a versatile heterocyclic compound. Its electrochemical properties are of significant interest due to its redox activity, which is intrinsically linked to the surrounding chemical environment, particularly the pH. The protonation state of the molecule, which is dictated by the pH, directly influences its oxidation and reduction potentials and the pathways of its electrochemical transformations. This guide summarizes key findings on the pH-dependent electrochemical behavior of Na-MBT, providing detailed experimental protocols and quantitative data to aid in research and development.

Experimental Protocols

The electrochemical analysis of Na-MBT is typically conducted using voltammetric techniques. A representative experimental setup and procedure are detailed below, based on established research in the field.

Materials and Instrumentation

-

Working Electrode: Pyrolytic graphite (B72142) electrode (PGE)

-

Reference Electrode: Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire

-

Electrolyte: Phosphate (B84403) buffer solutions of varying pH (e.g., 2.31, 4.5, 6.0, 7.5, 8.5, 10.3) with a constant ionic strength.

-

Analyte: Sodium 2-mercaptobenzothiazole (Na-MBT) solution of a specific concentration (e.g., 0.5 mmol).

-

Instrumentation: Potentiostat/Galvanostat for cyclic voltammetry measurements.

Procedure

-

Electrode Preparation: The pyrolytic graphite electrode is prepared by standard procedures to ensure a clean and reproducible surface.

-

Electrolyte Preparation: A series of phosphate buffer solutions are prepared to cover the desired pH range. The ionic strength of the buffers is kept constant.

-

Electrochemical Cell Setup: The three-electrode system is assembled in an electrochemical cell containing the phosphate buffer of a specific pH.

-

Analyte Addition: A known concentration of Na-MBT is added to the electrochemical cell.

-

Cyclic Voltammetry: The potential of the working electrode is scanned from an initial potential to a final potential and then back. The scan rate is kept constant for all experiments to ensure comparability of the results.

-

Data Acquisition: The current response is recorded as a function of the applied potential, yielding a cyclic voltammogram.

-

pH Variation: The experiment is repeated for each pH value in the prepared series of phosphate buffers.

Data Presentation: pH-Dependent Electrochemical Parameters

The electrochemical oxidation of 2-mercaptobenzothiazole at a pyrolytic graphite electrode exhibits two distinct oxidation peaks in cyclic voltammetry across a pH range of 2.31 to 10.3. The potential of the second oxidation peak (Peak IIa) is notably dependent on the pH of the solution.

Table 1: Peak Potential of the Second Oxidation Peak (Peak IIa) of 2-Mercaptobenzothiazole at Various pH Values.

| pH | Peak Potential (Ep) of Peak IIa (V vs. SCE) |

| 2.31 | ~1.1 |

| 4.5 | ~1.0 |

| 6.0 | ~0.9 |

| 7.5 | ~0.8 |

| 8.5 | ~0.8 (becomes pH-independent) |

| 10.3 | ~0.8 (remains pH-independent) |

Note: The exact peak potential values are extracted from graphical representations in the source material and are therefore approximate. The original study states the peak potential becomes practically pH-independent at pH greater than about 7.5.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for studying the electrochemical behavior of Na-MBT at different pH values.

Methodological & Application

Application Note: Laboratory Protocol for Evaluating Sodium 2-Mercaptobenzothiazole as a Corrosion Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of laboratory protocols for evaluating the efficacy of Sodium 2-mercaptobenzothiazole (B37678) (Na-MBT) as a corrosion inhibitor for mild steel in a corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution). The protocols detail methodologies for weight loss measurements, electrochemical analysis including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), and surface characterization techniques.

Introduction

Corrosion is a natural process that degrades materials, particularly metals, through chemical or electrochemical reactions with their environment.[1] Corrosion inhibitors are chemical substances added in small concentrations to a corrosive environment to reduce the corrosion rate of a metal.[2] Sodium 2-mercaptobenzothiazole (Na-MBT) is an organic compound containing nitrogen and sulfur atoms, which are known to be effective in adsorbing onto metal surfaces to form a protective film.[3][4] This protocol outlines standardized laboratory procedures to quantify the inhibition efficiency and understand the mechanism of Na-MBT.

Materials and Equipment

-

Chemicals:

-

Sodium 2-mercaptobenzothiazole (Analytical Grade)

-

Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 3.5% Sodium Chloride (NaCl) solution

-

Acetone (Reagent Grade)

-

Ethanol (B145695) (Reagent Grade)

-

Distilled or Deionized Water

-

-

Materials:

-

Equipment:

-

Analytical Balance (±0.1 mg accuracy)

-

Potentiostat/Galvanostat/Frequency Response Analyzer

-

Three-electrode corrosion cell (Working Electrode: mild steel coupon; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; Counter Electrode: Platinum or Graphite rod).[7][8]

-

Water bath or thermostat

-

Ultrasonic cleaner

-

Scanning Electron Microscope (SEM)

-

X-ray Photoelectron Spectrometer (XPS)

-

Experimental Protocols

Protocol 1: Weight Loss Method

The weight loss or gravimetric method is a simple and widely used technique for assessing corrosion inhibition.[5][9] It involves measuring the mass loss of a metal coupon after immersion in a corrosive environment with and without the inhibitor.[2][5]

Procedure:

-

Coupon Preparation: Mechanically polish the mild steel coupons sequentially with SiC abrasive papers of increasing grit size.[10]

-

Degrease the coupons with acetone, rinse with ethanol and distilled water, and dry them in a warm air stream.[11]

-

Store the prepared coupons in a desiccator before use.

-

Immersion Test: Weigh each coupon accurately using an analytical balance (W₁).

-

Prepare test solutions of the corrosive medium containing various concentrations of Na-MBT (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm).

-

Completely immerse the weighed coupons in 250 mL beakers containing the test solutions for a specified period (e.g., 24, 72, or 168 hours) at a constant temperature.[5][12]

-

Post-Immersion Cleaning: After the immersion period, retrieve the coupons. Remove corrosion products by chemical cleaning (e.g., using a solution containing HCl and a pickling inhibitor, as per ASTM G1 standard).

-

Rinse the cleaned coupons with distilled water and acetone, dry them, and re-weigh them (W₂).

-

Calculations:

-

Corrosion Rate (CR) in mm/year is calculated using the formula: CR = (K × ΔW) / (A × T × D) where:

-

K = Constant (8.76 x 10⁴)

-

ΔW = Weight loss in grams (W₁ - W₂)

-

A = Surface area of the coupon in cm²

-

T = Immersion time in hours

-

D = Density of mild steel in g/cm³ (approx. 7.85)

-

-

Inhibition Efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where:

-

CR₀ = Corrosion rate in the absence of the inhibitor.

-

CRᵢ = Corrosion rate in the presence of the inhibitor.

-

-

Protocol 2: Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[13] These tests are performed using a three-electrode setup in a corrosion cell.[8]

Procedure:

-

Electrode Preparation: Prepare the mild steel working electrode by polishing and cleaning as described in Protocol 3.1. Ensure only a known surface area (e.g., 1 cm²) is exposed to the solution.

-

Test Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (corrosive medium with and without Na-MBT).

-

Open Circuit Potential (OCP): Allow the system to stabilize by immersing the working electrode in the solution for about 30-60 minutes until the OCP reaches a steady state.[14]

-

Electrochemical Impedance Spectroscopy (EIS):

-

Perform EIS measurements at the stable OCP.

-

Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz down to 0.01 Hz.[7]

-

The resulting Nyquist and Bode plots are analyzed using equivalent circuit models to determine parameters like solution resistance (Rs) and charge transfer resistance (Rct).[13][15]

-

Inhibition Efficiency (IE%) from EIS is calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.[7]

-

-

Potentiodynamic Polarization (PDP):

-

After EIS, perform the PDP test.

-

Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[6][11]

-

Plot the resulting current density (log i) versus potential (E).

-

Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[16]

-

Inhibition Efficiency (IE%) from PDP is calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

-

Protocol 3: Surface Analysis

Surface analysis techniques are used to visualize the metal surface and characterize the adsorbed inhibitor film.[17][18]

Procedure:

-

Sample Preparation: Immerse mild steel coupons in the corrosive solution with and without the optimal concentration of Na-MBT for a set duration (e.g., 24 hours).

-